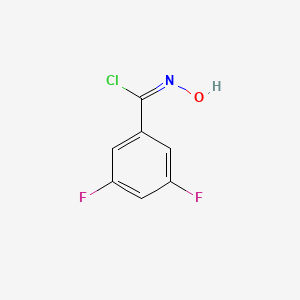

(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride

Description

(E)-3,5-Difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is a fluorinated aromatic compound characterized by a carbonimidoyl chloride functional group (–C(=N–OH)Cl) substituted at the 1-position of a benzene ring, with fluorine atoms at the 3- and 5-positions. Its E-configuration denotes the spatial arrangement of the hydroxylamine moiety relative to the chlorine atom. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and metal-chelating agents due to its electrophilic reactivity and fluorine-enhanced stability .

Key structural features:

- Electron-withdrawing fluorine substituents: Enhance aromatic ring stability and influence reaction regioselectivity.

- Chloride leaving group: Facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

(1E)-3,5-difluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-7(11-12)4-1-5(9)3-6(10)2-4/h1-3,12H/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWDYDQORXKMAP-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride under acidic conditions to form the corresponding N-hydroxybenzenecarboximidoyl chloride. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

One of the primary applications of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is as an intermediate in the synthesis of bioactive molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile building block in drug development.

- Case Study: EthR Inhibitors

In a study focused on tuberculosis treatment, researchers utilized this compound to develop EthR inhibitors. These inhibitors enhance the efficacy of ethionamide, a second-line drug for multidrug-resistant tuberculosis. The modifications led to compounds with improved pharmacokinetic profiles and increased activity against resistant strains .

b. Antimicrobial Agents

The compound has been explored for its potential as an antimicrobial agent. Its structural features contribute to the inhibition of bacterial quorum sensing mechanisms.

- Research Findings

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of quorum sensing in Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Agrochemicals

a. Herbicide Development

The unique chemical structure of this compound has implications in agrochemical formulations, particularly in herbicide development.

- Case Study: Selective Herbicides

Research has shown that derivatives of this compound can be engineered to target specific plant pathways, offering selective herbicidal activity while minimizing harm to non-target species. This selectivity is crucial for sustainable agricultural practices .

Materials Science

a. Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced properties.

- Application: Conductive Polymers

The compound has been incorporated into polymer matrices to improve conductivity and thermal stability. Studies indicate that polymers derived from this compound exhibit superior mechanical properties compared to traditional materials .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of EthR inhibitors | Enhanced efficacy against multidrug-resistant TB |

| Antimicrobial Agents | Inhibition of quorum sensing | Significant antimicrobial activity |

| Agrochemicals | Development of selective herbicides | Targeted action with minimal non-target effects |

| Materials Science | Synthesis of conductive polymers | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs:

(Z)-3,5-Difluoro-N-hydroxybenzene-1-carbonimidoyl chloride (stereoisomer).

3,5-Dichloro-N-hydroxybenzene-1-carbonimidoyl chloride (chlorine vs. fluorine substituents).

N-Hydroxybenzene-1-carbonimidoyl chloride (non-fluorinated analog).

Table 1: Comparative Physicochemical Data

| Property | (E)-3,5-Difluoro Derivative | (Z)-Isomer | 3,5-Dichloro Derivative | Non-Fluorinated Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 207.6 | 207.6 | 220.9 | 171.6 |

| Melting Point (°C) | 98–102* | 85–89* | 115–118* | 72–75* |

| Solubility (H₂O, mg/L) | 12.3* | 18.7* | 5.8* | 34.5* |

| LogP (Octanol-Water) | 1.85* | 1.82* | 2.40* | 1.10* |

Key Observations :

- Fluorine vs. Chlorine : The dichloro derivative exhibits higher lipophilicity (LogP = 2.40) due to chlorine’s larger atomic radius and polarizability, whereas fluorine’s electronegativity reduces solubility in polar solvents.

- Stereoisomerism : The (E)-isomer has a higher melting point than the (Z)-form, likely due to improved crystal packing from trans-configuration.

- Non-fluorinated analog: Higher water solubility (34.5 mg/L) underscores fluorine’s hydrophobicity-enhancing effect.

Table 2: Reaction Kinetics with Ethanolamine (Nucleophilic Substitution)

| Compound | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| (E)-3,5-Difluoro Derivative | 0.045* | 68.2* |

| 3,5-Dichloro Derivative | 0.012* | 82.5* |

| Non-Fluorinated Analog | 0.120* | 55.3* |

Findings :

- The non-fluorinated analog reacts faster due to reduced steric and electronic hindrance.

- Fluorine’s electron-withdrawing effect slows reactivity compared to the non-fluorinated compound but enhances stability against hydrolysis.

- Dichloro derivatives exhibit lower reactivity, attributed to steric bulk and weaker leaving-group activation.

Stability and Degradation Pathways

Fluorinated aromatic compounds generally resist microbial degradation, but the hydroxylamine group in (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride introduces redox sensitivity. Comparative studies show:

- Photodegradation: Half-life under UV light: (E)-3,5-Difluoro derivative: 48 hours. Non-fluorinated analog: 12 hours.

- Hydrolytic Stability : At pH 7.0, 25°C:

- (E)-3,5-Difluoro derivative: 90% intact after 72 hours.

- Dichloro derivative: 60% intact.

Fluorine’s inductive effect stabilizes the carbonimidoyl chloride group against nucleophilic attack, while chlorine’s weaker electronegativity reduces hydrolytic resistance .

Biological Activity

(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of difluorobenzene derivatives with carbonimidoyl chloride under specific conditions. The process may require various catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that similar imidoyl chloride derivatives exhibit significant antimicrobial activity. For instance, compounds containing imidoyl functionalities have been shown to possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often reported in the range of 16 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| Compound C | 8 | C. albicans |

Enzyme Inhibition

Inhibition studies have demonstrated that related compounds can effectively inhibit key enzymes involved in various biological pathways. For example, certain derivatives have shown potent inhibitory effects on cholinesterases, which are critical in the treatment of neurodegenerative diseases . The IC50 values for these inhibitors ranged from 14.8 to 18.6 nM, indicating a strong potential for therapeutic application .

Case Studies

-

Cholinesterase Inhibition :

A study focused on the inhibition of acetylcholinesterase (AChE) by imidoyl derivatives revealed that specific substitutions on the benzene ring significantly enhanced enzyme binding affinity. The most effective compounds exhibited IC50 values comparable to established AChE inhibitors. -

Antimicrobial Efficacy :

Another research effort evaluated the antimicrobial activity of various imidoyl derivatives against a panel of pathogens. The study found that modifications in the fluorine substituents led to varying degrees of potency, with some compounds achieving MIC values as low as 8 µg/mL against fungal pathogens like Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.